methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18FN5O5 and its molecular weight is 439.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound "methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate" and its related chemical structures have been studied for various chemical synthesis processes. For instance, Holla et al. (2003) discussed the synthesis of new biologically active molecules using 4-fluorophenyl groups, highlighting their potential as pharmacophores. This research points to the relevance of similar compounds in developing antibacterial agents (Holla, Bhat, & Shetty, 2003).
Potential Biological and Pharmacological Activities
Several studies have explored the biological activities of related triazine derivatives, indicating their potential in medicinal chemistry. For example, research on the synthesis of imidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives revealed their promising antimicrobial effects, suggesting the relevance of similar compounds in this field (Sawant, 2013). Additionally, El‐Badawi et al. (2002) prepared various triazine derivatives, highlighting the diverse applications and potential biological significance of these compounds (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Herbicidal Activity
Research into N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives revealed that compounds with similar structures exhibit significant herbicidal activities, particularly against dicotyledonous weeds. This suggests the potential agricultural applications of the compound (Wu et al., 2011).
Properties
IUPAC Name |
methyl 4-[[2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5/c1-32-20(31)13-2-6-15(7-3-13)23-17(28)12-27-19(30)18(29)26-11-10-25(21(26)24-27)16-8-4-14(22)5-9-16/h2-9H,10-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDRRGXKTYWULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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